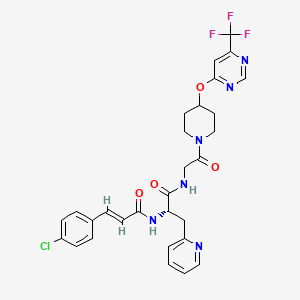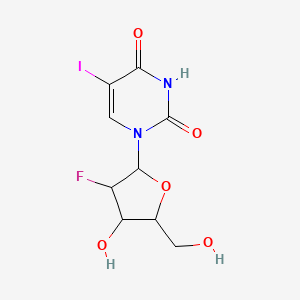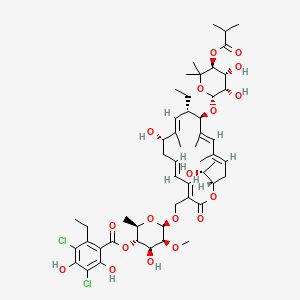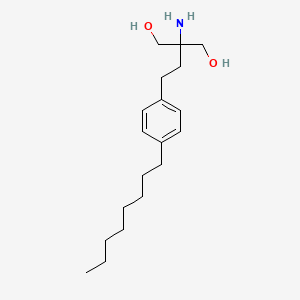
FK-330
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-260330 is a selective, orally active inhibitor for inducible nitric oxide synthase. This compound functions by suppressing the dimerization of inducible nitric oxide synthase, thereby inhibiting the accumulation of nitric oxide in cells. It has shown potential in ameliorating inflammatory diseases induced by lipopolysaccharides in rat models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FR-260330 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production of FR-260330 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and adherence to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: FR-260330 primarily undergoes reactions related to its function as an inhibitor of inducible nitric oxide synthase. This includes interactions with various biological molecules that lead to the suppression of nitric oxide production.
Common Reagents and Conditions: The compound is typically used in biological assays with reagents that facilitate its interaction with inducible nitric oxide synthase. Conditions such as temperature, pH, and solvent choice are optimized to maintain the stability and activity of FR-260330.
Major Products Formed: The major products formed from the reactions involving FR-260330 are typically the result of its inhibitory action on inducible nitric oxide synthase, leading to reduced levels of nitric oxide and related reactive nitrogen species in biological systems .
Scientific Research Applications
FR-260330 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of inducible nitric oxide synthase and its effects on nitric oxide production.
Biology: Employed in experiments to understand the role of nitric oxide in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions associated with excessive nitric oxide production.
Industry: Utilized in the development of new drugs targeting inducible nitric oxide synthase for various medical applications
Mechanism of Action
FR-260330 exerts its effects by selectively inhibiting inducible nitric oxide synthase through the suppression of its dimerization. This inhibition prevents the enzyme from producing nitric oxide, a molecule involved in various inflammatory and pathological processes. By reducing nitric oxide levels, FR-260330 helps mitigate the effects of inflammation and related conditions .
Comparison with Similar Compounds
- FK-330 dihydrate
- Kazinol B
- Tirucallol
- PTIO
- S-Nitroso-N-acetyl-DL-penicillamine
- 26-Deoxyactein
- Isoquercetin
Comparison: FR-260330 is unique in its high selectivity and oral activity as an inhibitor of inducible nitric oxide synthase. Compared to similar compounds, it has shown significant efficacy in reducing nitric oxide levels and ameliorating inflammatory conditions in animal models. Its specific mechanism of action and favorable pharmacological profile make it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
442198-67-6 |
|---|---|
Molecular Formula |
C29H28ClF3N6O4 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C29H28ClF3N6O4/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40)/b9-6+/t23-/m0/s1 |
InChI Key |
MVJHAYBYNRTWJF-CJHOVAGGSA-N |
SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Isomeric SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FK-330; FK 330; FK330; FR-260330; FK-330; LS-192510. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)






